(4-(Fluorosulfonyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C6H6BFO4S |
|---|---|
Molecular Weight |
203.99 g/mol |
IUPAC Name |
(4-fluorosulfonylphenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H |
InChI Key |
XZPKATSURQXSID-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)F)(O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Fluorosulfonyl Phenyl Boronic Acid
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
(4-(Fluorosulfonyl)phenyl)boronic acid is a competent coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. The nature of the halide and the phosphine (B1218219) ligands on the palladium catalyst can influence the rate of this step.
The subsequent and often rate-determining step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. This step is highly dependent on the reaction conditions, particularly the base used. researchgate.net For this compound, the strong electron-withdrawing nature of the fluorosulfonyl group is expected to increase the Lewis acidity of the boron atom, potentially influencing the mechanism and rate of transmetalation.
Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The electronic properties of the coupled aryl groups can affect the efficiency of this final step. illinois.edu
While the fundamental steps of the catalytic cycle are well-established, the specific intermediates and transition states involving this compound are subject to the electronic influence of the potent fluorosulfonyl group.
Understanding the Role of the Boron Moiety in Transmetalation Steps
The transmetalation step in the Suzuki-Miyaura reaction is a critical C-C bond-forming event, and the boron moiety of this compound plays a central role. Two primary mechanistic pathways are generally considered for the transmetalation process: the "boronate pathway" and the "oxo-palladium pathway". acs.org
In the boronate pathway , the boronic acid reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. acs.org This activated boronate then transfers its aryl group to the palladium(II) center. The formation of this boronate is often a key factor in facilitating the transmetalation.
| Pathway | Description | Key Intermediate |
|---|---|---|
| Boronate Pathway | The boronic acid is activated by a base to form a more nucleophilic boronate species prior to reaction with the palladium complex. | Tetracoordinate boronate complex |
| Oxo-Palladium Pathway | A palladium-hydroxo or -alkoxo complex reacts directly with the neutral, tricoordinate boronic acid. | Pd-O-B linked intermediate |
Alternatively, the oxo-palladium pathway involves the formation of a palladium-hydroxo or -alkoxo complex, which then reacts with the neutral, tricoordinate boronic acid. acs.org This interaction leads to the formation of a Pd-O-B linkage, which precedes the transfer of the aryl group from boron to palladium. illinois.edu
For this compound, the strong electron-withdrawing fluorosulfonyl group enhances the Lewis acidity of the boron atom. This increased acidity can facilitate the formation of the tetracoordinate boronate complex, potentially favoring the boronate pathway. Computational studies have shown that the presence of a base significantly lowers the energy barrier for transmetalation. nih.gov The specific pathway that predominates will depend on the reaction conditions, including the base, solvent, and ligands employed.
Mechanistic Pathways of SuFEx Click Reactions with Fluorosulfonyl Substrates
The fluorosulfonyl group of this compound can participate in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, a powerful class of click chemistry transformations. researchgate.net SuFEx chemistry allows for the reliable formation of strong covalent bonds between a sulfonyl fluoride and a nucleophile, typically a silyl-protected phenol (B47542) or an amine. nih.gov
The mechanism of SuFEx reactions is believed to proceed through a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. The reaction is often catalyzed by a base, which can activate the nucleophile. nih.gov The key to the success of SuFEx is the unique balance of stability and reactivity of the S-F bond. While generally stable, the S-F bond can be activated under specific conditions to undergo substitution. nih.gov
The process is thought to be mediated by the formation of a pentacoordinate intermediate or transition state at the sulfur center. The leaving group is the fluoride ion, which is a good leaving group, especially in the presence of species that can stabilize it, such as bifluoride ions formed with the amine catalyst. nih.gov The reliability and specificity of the SuFEx reaction make it a valuable tool for molecular assembly, and the presence of the fluorosulfonyl group on the boronic acid allows for its incorporation into larger molecules that can then be further functionalized via the boronic acid moiety.
Radical Reaction Mechanisms in Fluorosulfonylation and Borylation Processes
Beyond ionic pathways, both the fluorosulfonyl and boronic acid functionalities can be involved in radical reactions.
Radical fluorosulfonylation has emerged as a significant method for the synthesis of sulfonyl fluorides. nih.gov This process typically involves the generation of a fluorosulfonyl radical (FSO₂•), which can then add to unsaturated C-C bonds. The fluorosulfonyl radical can be generated from various precursors under photoredox or thermal conditions. For a molecule like this compound, the fluorosulfonyl group could potentially be converted into a radical species under appropriate conditions.
Similarly, radical borylation provides an alternative to traditional methods for C-B bond formation. nih.gov In these reactions, an aryl or alkyl radical is trapped by a diboron (B99234) reagent. While this compound itself is already borylated, it could participate in reactions where a radical is generated elsewhere in the molecule or in a reaction partner. A plausible mechanism for a radical borylation of an aryl sulfone involves the addition of a boryl radical to the sulfone, followed by a β-cleavage to yield the aryl borane (B79455) and a sulfonyl radical. chemrxiv.org
A novel approach combines both functionalities in a photoredox-catalyzed vicinal fluorosulfonyl-borylation of unsaturated hydrocarbons. nih.gov In this process, a redox-active imidazolium (B1220033) fluorosulfonate reagent generates the FSO₂• radical upon single-electron transfer, and the in-situ generated imidazole (B134444) residue activates a diboron reagent, leading to the addition of both a fluorosulfonyl and a boryl group across a double or triple bond. nih.gov
Influence of the Fluorosulfonyl Group on Reaction Intermediates and Transition States
The fluorosulfonyl group (-SO₂F) is a potent electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and, consequently, the stability of reaction intermediates and transition states. This influence can be quantified by the Hammett substituent constant (σ). The -SO₂F group has a large positive σ value, indicating its strong electron-withdrawing nature through both inductive and resonance effects. pitt.edu
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
|---|---|---|
| -SO₂CF₃ | 0.83 | 0.96 |
In the context of the Suzuki-Miyaura coupling , the electron-withdrawing nature of the fluorosulfonyl group has several effects:
On the Boronic Acid: It increases the Lewis acidity of the boron atom, which can affect the equilibrium of boronate formation and the rate of transmetalation.
On the Palladium Intermediates: During the catalytic cycle, the electronic nature of the aryl groups attached to the palladium center influences the rates of both transmetalation and reductive elimination. Electron-withdrawing groups on the arylboronic acid can sometimes accelerate the transmetalation step. acs.org However, they can slow down the reductive elimination step. illinois.edu
On Transition States: The stabilization or destabilization of charged intermediates and transition states by the fluorosulfonyl group will alter the energy profile of the reaction. For example, in the transmetalation step, the increased nucleophilicity of the corresponding boronate may be offset by the decreased nucleophilicity of the ipso-carbon of the phenyl ring due to the electron-withdrawing effect of the -SO₂F group. acs.org
In SuFEx reactions , the electron-withdrawing fluorosulfonyl group makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect is a key factor in the reactivity of the sulfonyl fluoride moiety.
Computational and Spectroscopic Characterization of 4 Fluorosulfonyl Phenyl Boronic Acid
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of molecular systems. For "(4-(Fluorosulfonyl)phenyl)boronic acid," DFT studies offer a granular view of its geometry and electronic landscape, which are fundamental to its chemical behavior.
The conformational flexibility of "this compound" is primarily dictated by the rotation around the C-B and C-S single bonds. DFT calculations are instrumental in mapping the potential energy surface (PES) associated with these rotational degrees of freedom, revealing the most stable conformations and the energy barriers separating them.
Conformational analysis of phenylboronic acid derivatives typically reveals that the boronic acid group, -B(OH)₂, prefers to be coplanar with the phenyl ring to maximize π-conjugation between the vacant p-orbital of the boron atom and the aromatic system. However, the presence of the bulky and electron-withdrawing fluorosulfonyl group (-SO₂F) at the para position can influence the rotational barrier and the relative energies of different conformers.
A relaxed PES scan, where the dihedral angle of the C-C-S-F or C-C-B-O bonds is systematically varied while allowing other geometrical parameters to optimize, can elucidate the energy landscape. The global minimum on this landscape corresponds to the most stable conformer. For "this compound," it is anticipated that multiple local minima exist, corresponding to different orientations of the hydroxyl groups of the boronic acid moiety and the fluorine atom of the fluorosulfonyl group. The energy differences between these conformers are typically in the range of a few kcal/mol.
Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in this compound (Hypothetical Data)
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
|---|---|---|
| C-C-S-F | 5-7 | ~60° (gauche) |
| C-C-B-O | 4-6 | 0° (syn-planar) and 180° (anti-planar) |
Note: This data is hypothetical and based on typical values for similar molecular fragments. The actual values would require specific DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For "this compound," the HOMO is expected to be localized primarily on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is likely to be distributed over the electron-deficient boronic acid and fluorosulfonyl groups. The strong electron-withdrawing nature of the -SO₂F group is expected to lower the energy of the LUMO significantly, thereby reducing the HOMO-LUMO gap and enhancing the molecule's electrophilic character.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.5 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 8.5 | Energy required to remove an electron |
| Electron Affinity (A) | 2.0 | Energy released upon gaining an electron |
| Electronegativity (χ) | 5.25 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.25 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 4.25 | Propensity to accept electrons |
Note: These values are hypothetical and serve as illustrative examples based on trends for similar compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
In the MEP map of "this compound," regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the boronic acid and fluorosulfonyl groups. Conversely, regions of positive electrostatic potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. Such regions are anticipated around the hydrogen atoms of the hydroxyl groups and the boron atom. The phenyl ring will exhibit a more complex potential distribution due to the opposing electronic effects of the boronic acid and fluorosulfonyl substituents. This detailed charge mapping is crucial for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. dntb.gov.uanih.gov
Molecular Dynamics (MD) Simulations
While DFT studies provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of "this compound" in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational dynamics, solvation, and intermolecular interactions.
For "this compound," MD simulations can be employed to:
Explore Conformational Landscapes in Solution: Investigate the conformational preferences and the dynamics of transitions between different conformers in a solvent environment, which can differ from the gas-phase predictions of DFT.
Analyze Solvation Shell Structure: Characterize the arrangement of solvent molecules around the solute, particularly around the polar boronic acid and fluorosulfonyl groups, which is critical for understanding its solubility and reactivity in different media.
Study Intermolecular Interactions: Simulate the formation of dimers or larger aggregates through hydrogen bonding or other non-covalent interactions, which can be prevalent in concentrated solutions or the solid state.
These simulations provide a bridge between the microscopic quantum mechanical description and macroscopic observable properties, offering a more complete understanding of the compound's behavior in realistic chemical environments.
Spectroscopic Analysis for Structural Elucidation and Reactivity Insights
Spectroscopic techniques are indispensable for the experimental characterization of molecular structures and for gaining insights into their electronic environments and reactivity. For "this compound," Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule.
¹H NMR: The proton NMR spectrum of "this compound" would exhibit characteristic signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region would likely show a complex splitting pattern due to the disubstituted nature of the phenyl ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of both the boronic acid and the fluorosulfonyl groups. The hydroxyl protons of the -B(OH)₂ group typically appear as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and the solvent used due to hydrogen bonding and chemical exchange.
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For "this compound," the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom in the -SO₂F group. The chemical shift of this signal provides information about the electronic environment of the fluorosulfonyl group. The typical chemical shift range for aryl sulfonyl fluorides is between +60 and +70 ppm relative to CFCl₃. rsc.org
¹¹B NMR: Boron-11 NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. raineslab.comsdsu.edunih.govnsf.gov For "this compound," the ¹¹B NMR spectrum is expected to show a single, relatively broad signal characteristic of a trigonal planar (sp²-hybridized) boron atom in a boronic acid. raineslab.comsdsu.edunih.govnsf.gov The chemical shift, typically in the range of 27-33 ppm relative to BF₃·OEt₂, is influenced by the electronic nature of the phenyl substituent. The strong electron-withdrawing fluorosulfonyl group at the para-position would likely cause a downfield shift compared to unsubstituted phenylboronic acid. raineslab.comsdsu.edunih.govnsf.gov
Table 3: Representative NMR Spectroscopic Data for Phenylboronic Acid Derivatives (Literature Values for Comparison)
| Nucleus | Compound | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| ¹H | Phenylboronic acid | DMSO-d₆ | 7.33-7.99 (m, 5H, Ar-H), 8.0 (s, 2H, B(OH)₂) |
| ¹⁹F | 4-Fluorophenylboronic acid | DMSO-d₆ | ~ -114 |
| ¹¹B | Phenylboronic acid | DMSO-d₆ | ~ 30 |
Note: This table provides comparative data from the literature for related compounds to offer a context for the expected spectral features of this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Wavenumber Correlations
The vibrational spectrum of this compound is complex, with contributions from the phenyl ring, the boronic acid group [-B(OH)₂], and the fluorosulfonyl group [-SO₂F]. The key vibrational modes are expected in the following regions:
O-H Vibrations: The stretching vibrations of the hydroxyl groups in the boronic acid moiety are anticipated to appear as broad bands in the high-frequency region of the FT-IR spectrum, typically between 3200 and 3600 cm⁻¹. These vibrations are often involved in hydrogen bonding, which can influence their position and shape.
C-H and Aromatic C=C Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring typically appear in the 1400-1620 cm⁻¹ range. researchgate.net
B-O and B-C Vibrations: The stretching vibrations of the B-O and B-C bonds are fundamental to the boronic acid group. The B-O stretching modes are generally observed in the 1300-1400 cm⁻¹ region, while the B-C stretching vibration is expected at a lower wavenumber, typically around 1000-1200 cm⁻¹. researchgate.net
S=O and S-F Vibrations: The fluorosulfonyl group is characterized by strong absorptions from the symmetric and asymmetric stretching vibrations of the S=O bonds, which are expected in the 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The S-F stretching vibration is anticipated at lower frequencies.
Theoretical wavenumber calculations, when correlated with experimental data from similar molecules, provide a powerful tool for the precise assignment of these vibrational modes. For instance, studies on 2-fluorophenylboronic acid have demonstrated a strong correlation between theoretically predicted and experimentally observed FT-IR and FT-Raman spectra, allowing for a detailed understanding of the vibrational dynamics. researchgate.net
Table 1: Predicted Vibrational Frequencies for this compound and Their Assignments
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200-3600 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1400-1620 | FT-IR, FT-Raman |
| B-O Stretch | 1300-1400 | FT-IR |
| S=O Asymmetric Stretch | 1300-1400 | FT-IR |
| S=O Symmetric Stretch | 1100-1200 | FT-IR |
| B-C Stretch | 1000-1200 | FT-Raman |
| S-F Stretch | 700-850 | FT-IR |
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometric analysis would confirm its molecular mass and provide insights into its stability and the strength of its chemical bonds.
The fragmentation of phenylboronic acids upon ionization typically involves characteristic losses. Common fragmentation pathways include the loss of water (H₂O), hydroxyl radicals (•OH), and the boronic acid group itself. The presence of the fluorosulfonyl group would introduce additional, unique fragmentation patterns.
Key expected fragmentation patterns for this compound include:
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound.
Loss of H₂O: Dehydration is a common fragmentation pathway for boronic acids, leading to the formation of a boroxine (B1236090) or other anhydride-like structures.
Loss of •OH: The loss of a hydroxyl radical is another characteristic fragmentation.
Cleavage of the C-S Bond: The bond between the phenyl ring and the sulfur atom of the fluorosulfonyl group could cleave, leading to fragments corresponding to the phenylboronic acid moiety and the fluorosulfonyl radical.
Cleavage of the S-F Bond: Fragmentation could also occur through the loss of a fluorine atom from the sulfonyl group.
Loss of SO₂: The neutral loss of sulfur dioxide is a common fragmentation pathway for sulfonyl-containing compounds.
Table 2: Predicted Key Mass Spectrometric Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M - H₂O]⁺ | Loss of a water molecule |
| [M - OH]⁺ | Loss of a hydroxyl radical |
| [M - F]⁺ | Loss of a fluorine atom |
| [M - SO₂]⁺ | Loss of sulfur dioxide |
| [C₆H₄B(OH)₂]⁺ | Phenylboronic acid cation |
| [SO₂F]⁺ | Fluorosulfonyl cation |
X-ray Crystallography of this compound Derivatives for Solid-State Characterization
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself is not described in the surveyed literature, extensive crystallographic studies on its derivatives and other phenylboronic acids provide a solid foundation for understanding its likely solid-state characteristics. nih.gov
In the solid state, phenylboronic acids commonly form dimeric structures through hydrogen bonding between the boronic acid groups of two molecules. nih.gov These dimers are a recurring motif in the crystal structures of various substituted phenylboronic acids. nih.gov The planarity of the phenyl ring and the geometry of the boronic acid group are key structural features. The substituent at the para position, in this case, the fluorosulfonyl group, will influence the crystal packing and intermolecular interactions.
Studies on derivatives, such as 4-(methoxycarbonyl)phenylboronic acid, reveal that the molecules are nearly planar, with the substituent group slightly inclined to the plane of the benzene (B151609) ring. nih.gov The bond angles around the boron atom are typically close to the ideal 120° for sp² hybridization. nih.gov In the crystal, these molecules are often linked by pairs of O-H···O hydrogen bonds, forming inversion dimers. These dimers can then be further connected through other interactions, such as C-H···O hydrogen bonds, to form extended sheets and three-dimensional networks. nih.gov It is highly probable that derivatives of this compound would exhibit similar structural motifs, with the sulfonyl oxygens potentially participating in the hydrogen-bonding network.
Table 3: Typical Crystallographic Parameters for Phenylboronic Acid Derivatives
| Parameter | Typical Value/Observation | Reference |
| Crystal System | Monoclinic, Triclinic | nih.govmdpi.com |
| Space Group | P2₁/c, P-1 | nih.govmdpi.com |
| Key Intermolecular Interaction | O-H···O hydrogen bonding (dimer formation) | nih.gov |
| O-B-O Bond Angle | ~118-122° | nih.gov |
| Dihedral Angle (Substituent vs. Ring) | Varies depending on substituent | nih.gov |
Advanced Applications of 4 Fluorosulfonyl Phenyl Boronic Acid As a Synthetic Building Block
Role in the Modular Synthesis of Complex Organic Molecules
(4-(Fluorosulfonyl)phenyl)boronic acid is a bifunctional reagent that plays a significant role in the modular synthesis of complex organic molecules, largely through its participation in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.gov This near-perfect click chemistry reaction allows for the reliable and efficient covalent linking of molecular modules via a sulfur(VI) hub. nih.govresearchgate.net The fluorosulfonyl group (-SO₂F) is exceptionally stable yet exhibits latent reactivity that can be harnessed under specific catalytic conditions to react with a variety of nucleophiles. nih.govsigmaaldrich.com
The dual functionality of this compound allows for sequential or orthogonal reactions. The boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. mdpi.com This enables the initial incorporation of the "(fluorosulfonyl)phenyl" unit into a larger molecular scaffold. Subsequently, the fluorosulfonyl group can be engaged in SuFEx reactions.
SuFEx chemistry is characterized by its modularity and wide scope. The S(VI)-F bond can be selectively exchanged with nucleophiles like aryl silyl (B83357) ethers and amines, forming robust S-O or S-N linkages. nih.govnih.gov This process is often mediated by catalysts such as basic tertiary amines, amidines, or phosphazenes. nih.gov The ability to connect diverse molecular fragments in a predictable and high-yielding manner makes this compound a valuable building block for constructing complex architectures from simpler, pre-functionalized modules. This approach is instrumental in fields like drug discovery and materials science, where the rapid generation of molecular diversity is crucial. sigmaaldrich.comjk-sci.com
The table below illustrates the key reactive sites of this compound and their respective transformations in modular synthesis.
| Functional Group | Reaction Type | Connecting Bond Formed |
| Boronic Acid (-B(OH)₂) | Suzuki-Miyaura Coupling | C-C |
| Fluorosulfonyl (-SO₂F) | SuFEx Click Chemistry | S-O, S-N |
Contributions to Fluorine-Containing Organic Compound Synthesis
The synthesis of fluorine-containing organic compounds is of great interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.gov this compound serves as a key reagent for introducing both a fluorine atom (as part of the fluorosulfonyl group) and a versatile synthetic handle (the boronic acid) into organic molecules.
The fluorosulfonyl group itself is a valuable pharmacophore and a precursor to other sulfur-containing functionalities. The direct incorporation of the -SO₂F moiety is a significant contribution to the synthesis of complex fluorinated molecules. rsc.org Methods for synthesizing sulfonyl fluorides have evolved, with direct fluorosulfonylation using fluorosulfonyl radicals emerging as an efficient approach. rsc.org However, building blocks like this compound provide a more modular route, allowing the pre-assembled fluorosulfonylphenyl unit to be integrated into larger structures via reactions of the boronic acid group. mdpi.com
Furthermore, the presence of the fluorine atom in the fluorosulfonyl group can influence the reactivity of the molecule and the properties of the final product. For instance, in the synthesis of fluorinated dyes, the inclusion of fluorine atoms can lead to redshifted absorption spectra. nih.gov While not directly a fluorinating agent for other parts of a molecule, this compound is instrumental in the construction of molecules where the SO₂F group is a critical, fluorine-containing component.
The following table summarizes the key attributes that this compound brings to the synthesis of fluorine-containing compounds.
| Feature | Contribution |
| Fluorosulfonyl Group | Direct incorporation of a stable, fluorine-containing functional group. |
| Boronic Acid Group | Allows for versatile C-C bond formation to build complex fluorinated molecules. |
| Bifunctionality | Enables modular and sequential synthesis strategies for novel fluorinated compounds. |
Development of Novel Reagents and Catalysts Utilizing the Boronic Acid and Fluorosulfonyl Functionalities
The unique combination of a boronic acid and a fluorosulfonyl group within the same molecule allows for the development of novel reagents and catalysts with tailored properties. Boronic acids themselves are known to act as catalysts, particularly in reactions involving the activation of hydroxyl groups. rsc.org They can facilitate transformations such as dehydrative condensations to form amides. nih.govnih.gov
A study on fluorous sulfur-containing boronic acid catalysts demonstrated their effectiveness in promoting dehydrative condensation between carboxylic acids and amines under environmentally friendly conditions. nih.govrsc.org The incorporation of a perfluoroalkyl chain facilitated catalyst recovery and reuse, highlighting a practical advantage of fluorinated catalysts. nih.gov While this specific example does not use a fluorosulfonyl group, it underscores the principle of using fluorine-containing moieties to tune catalyst properties. This compound can be seen as a platform for developing similar catalysts where the SO₂F group's strong electron-withdrawing nature can be exploited to create a more Lewis acidic and potentially more active boronic acid catalyst. rsc.org
The table below outlines the potential roles of the distinct functional groups of this compound in the design of new catalysts.
| Functional Group | Potential Role in Catalysis |
| Boronic Acid | Lewis acid catalyst for activation of hydroxyl groups (e.g., in carboxylic acids, alcohols). rsc.org |
| Fluorosulfonyl | Strong electron-withdrawing group to enhance the Lewis acidity of the boron center. |
| Aromatic Ring | A scaffold for further functionalization to fine-tune steric and electronic properties. |
Engineering of Functional Polymeric Materials via Boronic Acid-Based Polymerization
Boronic acid-containing polymers are a class of "smart" materials that can respond to external stimuli, particularly changes in pH and the presence of diols like glucose. rsc.orgresearchgate.netresearchgate.net This responsive behavior makes them highly valuable for a range of biomedical and biotechnological applications. researchgate.netresearchgate.net this compound can be envisioned as a monomer or a functionalizing agent for polymers, where the boronic acid provides the responsive element and the fluorosulfonyl group offers a site for further modification or imparts specific properties to the polymer backbone.
The polymerization of boronic acid-containing monomers, such as vinylphenylboronic acid, can be achieved through various techniques, including reversible addition-fragmentation chain transfer (RAFT) polymerization, to yield well-defined polymers. nih.gov These polymers can self-assemble into structures like micelles, and their assembly can be modulated by pH and glucose concentration. nih.gov For instance, block copolymers containing a poly(4-vinylphenylboronic acid) segment are pH and glucose responsive. nih.gov
The incorporation of boronic acids into polymer structures is of interest for applications such as:
Glucose Sensors: The ability of boronic acids to bind with glucose has been widely explored for developing glucose-sensing materials. rsc.org
Drug Delivery Systems: Glucose-responsive polymers can be used to create self-regulated drug delivery systems, particularly for insulin. nih.gov
Hydrogels: Boronic acid-containing polymers can form hydrogels whose properties can be tuned by temperature, pH, or the presence of diols. researchgate.net
While the direct polymerization of this compound is not extensively detailed in the provided search results, its utility as a functional monomer is clear. The fluorosulfonyl group could be used for post-polymerization modification via SuFEx chemistry, allowing for the attachment of other functional molecules to the polymer chain, thereby creating multifunctional materials.
The following table details the functional roles of the boronic acid moiety in polymeric materials.
| Application | Role of Boronic Acid |
| Glucose Sensing | Reversible covalent binding with 1,2- or 1,3-diols of glucose. rsc.org |
| pH-Responsive Materials | The equilibrium between the neutral trigonal and anionic tetrahedral forms is pH-dependent. rsc.org |
| Self-Healing Materials | Dynamic and reversible nature of boronate ester bonds. researchgate.net |
| Bioconjugation | Reaction with diol-containing biomolecules. researchgate.net |
Design and Synthesis of Molecular Probes and Conjugates for Chemical Biology Research
In chemical biology, molecular probes and bioconjugates are essential tools for studying biological systems. Phenylboronic acid and its derivatives have emerged as valuable components in the design of these tools due to their unique ability to form reversible covalent bonds with diols, a motif present in many biologically important molecules like saccharides. japsonline.comnih.gov
This compound is a bifunctional linker well-suited for creating such probes and conjugates. The boronic acid can act as a recognition element for specific biological targets, such as sialic acid residues that are overexpressed on the surface of some cancer cells. japsonline.comnih.gov This targeting capability can be harnessed to deliver imaging agents or therapeutic payloads specifically to tumor cells. nih.gov
The fluorosulfonyl group, on the other hand, serves as a reactive handle for covalent modification. Sulfonyl fluorides are known to react with nucleophilic amino acid residues in proteins, such as tyrosine, serine, and lysine. researchgate.net This reactivity makes the -SO₂F group a "warhead" that can form a stable, irreversible covalent bond with a target protein once the probe has been localized by the boronic acid's interaction or by other targeting moieties. This dual-action approach can lead to highly specific and potent probes for activity-based protein profiling and inhibitor development.
The synthesis of bioconjugates often involves linking a biomolecule (like a peptide or protein) to a payload (like a drug or a dye) via a linker. researchgate.net this compound can function as a key part of the linker structure, enabling conjugation through either the boronic acid or the fluorosulfonyl end. For example, boronic acid-functionalized polymers have been conjugated to rod-like viruses to create responsive hydrogels. researchgate.net
The table below summarizes the applications of the functional groups of this compound in the design of molecular probes.
| Functional Group | Application in Molecular Probes and Bioconjugates |
| Boronic Acid | Targeting diol-containing molecules (e.g., cell surface glycans). nih.gov |
| Boronic Acid | Forming reversible covalent bonds for dynamic probes. nih.gov |
| Fluorosulfonyl | Covalent labeling of nucleophilic residues in proteins (e.g., tyrosine, lysine). researchgate.net |
| Bifunctionality | Acts as a versatile linker for constructing complex bioconjugates. researchgate.net |
Q & A
Q. What are the standard synthetic routes for (4-(Fluorosulfonyl)phenyl)boronic acid, and how can reaction yields be optimized?
The synthesis typically involves multi-step functionalization of the phenyl ring, including fluorosulfonylation and boronic acid introduction. Key steps include:
- Precursor selection : Starting with halogenated phenylboronic acids (e.g., 4-bromophenylboronic acid) for sulfonation and fluorination .
- Reaction optimization : Adjusting temperature (60–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance yields .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.86–8.10 ppm for aromatic protons, δ 167–198 ppm for carbonyl/boronic acid groups) to confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 246.02) .
- Infrared Spectroscopy (IR) : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~3200 cm⁻¹ (O-H from boronic acid) .
Q. What safety precautions and toxicity assessments are necessary when handling this compound?
- Hazard mitigation : Use fume hoods for volatile steps; avoid inhalation/contact (acute toxicity data are limited but assume irritancy based on structural analogs) .
- First aid : Immediate rinsing for skin/eye exposure; artificial respiration if inhaled .
- Stability : Store at 0–6°C in inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Variable condition testing : Measure reaction rates under varying pH (4–10), temperature (25–80°C), and catalyst systems (Pd vs. Ni) to identify rate-determining steps .
- Isotopic labeling : Use deuterated solvents or ¹⁸O-labeled water to track boronate ester formation in Suzuki-Miyaura couplings .
- Computational modeling : DFT calculations to map transition states and electronic effects of the fluorosulfonyl group on reactivity .
Q. What strategies resolve contradictory data on the stability and reactivity of this compound under varying conditions?
- Systematic stability assays : Expose the compound to light, humidity, and oxidizing agents (e.g., H₂O₂) while monitoring decomposition via HPLC .
- Competitive reactivity studies : Compare its reactivity with non-fluorosulfonylated analogs in hydrolysis or coupling reactions to isolate substituent effects .
- Advanced characterization : Use X-ray crystallography to resolve structural ambiguities affecting stability predictions .
Q. How can surface plasmon resonance (SPR) quantify the binding interactions of this compound with biological targets?
- Ligand immobilization : Covalently attach the compound to SPR chips via boronate-diol interactions (e.g., using dextran matrices) .
- Kinetic analysis : Measure association/dissociation rates (kₐ, k𝒹) for glycoprotein binding, with dissociation constants (K𝒹) calculated from equilibrium responses .
- Control experiments : Include non-boronic acid analogs to confirm specificity .
Q. What computational methods predict the electronic effects of substituents on the boronic acid group’s reactivity?
- DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity of the boronic acid group .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with reaction rates in cross-coupling or hydrolysis .
- Solvent effect studies : Use COSMO-RS to model solvation effects on boronate ester stability .
Tables for Key Data
Q. Table 1. Representative NMR Data for Boronic Acid Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 4-(Methylthio)phenylboronic acid | 7.86 (d, J=8.5 Hz, 2H) | 167.51 (C=O), 14.42 (CH₃) | |
| 4-(Hydroxymethyl)phenylboronic acid | 4.67 (s, 2H) | 63.19 (CH₂OH) |
Q. Table 2. Binding Affinity Studies Using SPR
| Target Protein | K𝒹 (nM) | Technique | Reference |
|---|---|---|---|
| Fructose dehydrogenase | 120 ± 15 | SPR | |
| Glucose transporter | 450 ± 30 | ITC |
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
